6-Chloro-4-phenoxypyridin-3-amine
Description
Contextualization of Pyridine (B92270) and Phenoxy Heterocycles in Advanced Synthetic Endeavors
Heterocyclic compounds are fundamental to organic and medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules incorporating these ring systems. researchgate.netacs.org Among them, pyridine and its derivatives are particularly prominent.
Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of synthetic chemistry. nih.govnih.gov Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, significantly influence the pharmacokinetic profiles of drug candidates. google.com The pyridine ring is more polar and reactive than its carbocyclic counterpart, benzene, which allows for greater flexibility and stronger interactions with biological receptors. google.com This versatility has led to the inclusion of the pyridine scaffold in a wide array of drugs, from anticancer to antimalarial agents. google.com
The phenoxy group , consisting of a phenyl ring attached via an ether linkage, is also recognized as a "privileged" structure in medicinal chemistry. Its presence is often crucial for a compound's biological activity, contributing to target binding through π–π stacking interactions and potential hydrogen bonding by the ether oxygen atom. The incorporation of a phenoxy moiety is a common strategy in the design of new therapeutic agents.
The combination of these two structural motifs in a phenoxypyridine framework can lead to compounds with enhanced biological activity, improved stability, and unique electronic properties, making them highly valuable in advanced synthetic projects.
Academic Significance of Functionalized Aminopyridines as Chemical Scaffolds
Functionalized aminopyridines are a critical subclass of pyridine derivatives that serve as versatile chemical scaffolds. The presence of an amine group provides a reactive handle for further chemical modifications, allowing chemists to build molecular complexity and create libraries of compounds for screening purposes.
The strategic placement of various functional groups—such as halogens (e.g., chlorine) or ether linkages (e.g., phenoxy)—on the aminopyridine core allows for the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and electronic distribution. This ability to modulate molecular characteristics is a key aspect of modern drug discovery and materials science.
Furthermore, certain substituted aminopyridines have been shown to possess intrinsic properties, such as fluorescence, making them useful as probes in biological imaging and assays. The functionalized aminopyridine skeleton is a key building block in the synthesis of fused heterocyclic systems, such as imidazopyridines and azaindoles, which are themselves important pharmacophores found in numerous approved drugs. google.com The adaptability and synthetic utility of functionalized aminopyridines underscore their academic and industrial importance as foundational structures in the development of new chemical entities.
Physicochemical and Structural Data
While detailed experimental research on 6-Chloro-4-phenoxypyridin-3-amine is not widely available in public literature, its basic identifiers and predicted properties can be compiled. The compound is registered under CAS Number 2448347-68-8. nih.gov A comparison of its predicted properties with those of structurally related compounds provides insight into its likely chemical nature.
Interactive Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | C₁₁H₉ClN₂O | 220.66 | Target Compound |
| 6-Chloro-4-methoxypyridin-3-amine | C₆H₇ClN₂O | 158.59 | Methoxy instead of Phenoxy |
| 6-Chloro-N-phenylpyridazin-3-amine | C₁₀H₈ClN₃ | 205.65 | Phenylamino instead of Amino; Pyridazine instead of Pyridine |
| 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C₆H₄ClF₃N₂ | 196.56 | Trifluoromethyl at C4 instead of Phenoxy; Amine at C2 |
Note: Data for the target compound is calculated. Data for comparative compounds is sourced from existing literature and databases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
6-chloro-4-phenoxypyridin-3-amine |
InChI |
InChI=1S/C11H9ClN2O/c12-11-6-10(9(13)7-14-11)15-8-4-2-1-3-5-8/h1-7H,13H2 |
InChI Key |
KWNMWESIFDIPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=C2N)Cl |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 6 Chloro 4 Phenoxypyridin 3 Amine
Retrosynthetic Dissection and Precursor Identification for 6-Chloro-4-phenoxypyridin-3-amine
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.comfiveable.meresearchgate.net The strategy for this compound must prioritize the unambiguous placement of its three distinct functional groups.
Analysis of Key Synthetic Disconnections
The primary retrosynthetic disconnections for this compound involve the carbon-nitrogen bond of the amine, the carbon-oxygen bond of the phenoxy ether, and the carbon-chlorine bond.
A logical approach begins with the disconnection of the amine group via a standard reduction of a nitro group precursor. This leads to the intermediate 6-chloro-4-phenoxy-3-nitropyridine . This transformation is highly reliable and avoids potential side reactions that could occur if the reactive amine group were present during other functionalization steps.
The next disconnection targets the C-O bond of the phenoxy ether. This bond can be formed through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for creating aryl ethers on electron-deficient rings. masterorganicchemistry.com This step disconnects 6-chloro-4-phenoxy-3-nitropyridine to phenol (B47542) and a di-chloro-nitropyridine precursor.
To ensure the final regiochemistry, a precursor with halogens at the 4- and 6-positions is ideal. Therefore, 4,6-dichloro-3-nitropyridine is identified as a key starting material. This choice is strategic, as the electronic properties of this molecule can be exploited to achieve selective substitution.
Identification of Accessible Starting Materials
Based on the retrosynthetic analysis, the most logical and accessible starting materials for the synthesis of this compound are:
4,6-dichloro-3-nitropyridine
Phenol
This synthetic plan is built on a foundation of achieving regioselectivity by starting with a pre-functionalized pyridine (B92270) ring, rather than attempting late-stage chlorination on a more complex and activated system.
Direct Synthetic Routes to this compound
The forward synthesis from the identified precursors involves a two-step sequence designed for high regioselectivity and efficiency.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Phenoxy Group Installation
The first synthetic step is the selective substitution of one of the chlorine atoms on 4,6-dichloro-3-nitropyridine with a phenoxy group. In SNAr reactions, the rate is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org
In the case of 4,6-dichloro-3-nitropyridine, the nitro group at the C-3 position strongly activates the adjacent C-4 position for nucleophilic attack. The formation of the negatively charged Meisenheimer intermediate is significantly stabilized by resonance delocalization onto the nitro group when the nucleophile attacks the C-4 position. libretexts.org This electronic preference makes the C-4 chlorine atom significantly more labile than the C-6 chlorine atom, allowing for a highly regioselective reaction with a nucleophile like sodium phenoxide. researchgate.netchemrxiv.org
The reaction is typically performed by treating 4,6-dichloro-3-nitropyridine with phenol in the presence of a base (such as sodium hydride or potassium carbonate) in a polar aprotic solvent. This generates the phenoxide nucleophile in situ, which then displaces the C-4 chloride to yield 6-chloro-4-phenoxy-3-nitropyridine .
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| 4,6-dichloro-3-nitropyridine | Phenol | K2CO3 or NaH | DMF, DMSO, or Acetonitrile (B52724) | Room temp. to 80 °C | 6-chloro-4-phenoxy-3-nitropyridine |
Conversion of Nitro-Pyridines to the Amine Functionality
The second and final step is the reduction of the nitro group in 6-chloro-4-phenoxy-3-nitropyridine to the corresponding 3-amino group. This is a robust and widely used transformation in organic synthesis. masterorganicchemistry.comwikipedia.org Several methods are effective for this conversion, offering flexibility based on substrate tolerance and desired reaction conditions.
Commonly employed methods include:
Metal/Acid Reduction: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and cost-effective method. masterorganicchemistry.com
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). wikipedia.org It is often considered a cleaner method, as the byproducts are typically just water.
Transfer Hydrogenation: Using a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can also effectively reduce the nitro group.
The choice of reagent can be tailored to the specific needs of the synthesis, with all methods leading to the desired product, This compound .
| Starting Material | Reagents | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| 6-chloro-4-phenoxy-3-nitropyridine | Fe, HCl | Ethanol (B145695)/Water | Reflux | This compound |
| 6-chloro-4-phenoxy-3-nitropyridine | SnCl2·2H2O | Ethanol or Ethyl Acetate | Room temp. to Reflux | This compound |
| 6-chloro-4-phenoxy-3-nitropyridine | H2, Pd/C | Methanol or Ethanol | Atmospheric pressure | This compound |
Regioselective Chlorination Methodologies
An alternative synthetic approach might consider introducing the chlorine atom at a later stage, for instance, by chlorinating a precursor like 4-phenoxypyridin-3-amine. However, this strategy presents significant regioselectivity challenges. The existing amino and phenoxy groups are both ortho-, para-directing activators for electrophilic aromatic substitution. The amino group at C-3 would direct incoming electrophiles to the C-2 and C-6 positions, while the phenoxy group at C-4 would direct towards the C-5 position.
This would likely result in a mixture of chlorinated products, making the isolation of the desired 6-chloro isomer difficult and inefficient. While methods for the regioselective chlorination of some aminopyridines exist, they often depend heavily on the specific substitution pattern of the substrate or require specialized reagents. rsc.orgnih.gov Therefore, the synthetic route beginning with a pre-halogenated pyridine ring, as detailed above, remains the most strategically sound approach to guarantee the formation of the correct isomer.
Advanced and Sustainable Synthetic Approaches
Recent advancements in organic synthesis have moved beyond classical methods, embracing techniques that offer greater efficiency, control, and sustainability. For a molecule like this compound, this involves leveraging powerful catalytic reactions and enabling technologies to construct the key C-O (phenoxy) and C-N (amino) bonds on the chlorinated pyridine core.
Transition metal catalysis has become an indispensable tool for the formation of carbon-heteroatom bonds, offering mild and versatile routes that replace harsher, classical methods. nih.govwikipedia.org The synthesis of the phenoxy-pyridine core of the target molecule can be effectively achieved through Ullmann and Buchwald-Hartwig type C-O coupling reactions.
The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming aryl ethers. organic-chemistry.orgyoutube.com Traditionally, these reactions required high temperatures and stoichiometric amounts of copper. organic-chemistry.orgyoutube.com However, modern protocols have improved the process by using soluble copper catalysts with specific ligands. For instance, the Ullmann-type coupling of phenols and aryl halides can be performed under milder conditions using copper(I) iodide (CuI) with ligands like picolinic acid in the presence of a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like DMSO. organic-chemistry.org The reaction of a phenol with a heteroaryl halide, such as a chloropyridine, has been shown to proceed in good yield under these catalyzed conditions. organic-chemistry.org
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for forming C-N bonds and has also been adapted for C-O bond formation to create aryl ethers. nih.govnumberanalytics.comnih.gov This reaction is known for its excellent functional group tolerance and generally milder conditions compared to the classical Ullmann reaction. nih.govnumberanalytics.com The catalytic system typically consists of a palladium source, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has been crucial for the reaction's success, enhancing catalytic activity and expanding the substrate scope. researchgate.net For the synthesis of a phenoxypyridine, a substituted chloropyridine would be coupled with a phenol in the presence of a palladium catalyst and a suitable base, like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). chemicalbook.comnih.gov
A plausible synthetic route to this compound could involve the reduction of a nitro group. For example, a starting material like 2-chloro-4-fluoro-5-nitropyridine (B8099371) could undergo nucleophilic aromatic substitution (SNAr) with phenol to form 2-chloro-5-nitro-4-phenoxypyridine. Subsequent reduction of the nitro group, for instance using iron powder or tin(II) chloride, would yield the final product. The reduction of nitroaromatics is a standard transformation, often achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂, Pd/C) or metal reductants in acidic media. google.com
| Reaction Type | Catalyst/Ligand | Typical Substrates | Key Advantages |
| Ullmann Condensation | Copper salts (e.g., CuI) with ligands like picolinic acid or N,N-dimethyl glycine. organic-chemistry.orgnumberanalytics.com | Aryl halides (I, Br, Cl) and phenols. organic-chemistry.org | Utilizes a more abundant and less expensive metal (copper). youtube.com |
| Buchwald-Hartwig C-O Coupling | Palladium complexes (e.g., Pd(OAc)₂) with phosphine ligands (e.g., BINAP, DPPF). nih.govnumberanalytics.com | Aryl halides/triflates and alcohols/phenols. numberanalytics.com | Milder reaction conditions, broader substrate scope, and high functional group tolerance. nih.govnumberanalytics.com |
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a key technology for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and improved purity profiles. nih.gov This technique has been successfully applied to transition metal-catalyzed reactions, including the Ullmann synthesis of phenoxypyridines.
Research has demonstrated that the copper-catalyzed Ullmann ether synthesis between chloropyridines and phenols can be significantly enhanced with microwave heating. orgsyn.org For example, using copper nanoparticles as the catalyst, microwave irradiation can drive the reaction to completion in minutes, whereas conventional heating might require several hours. orgsyn.orgorganic-chemistry.org This rapid, selective heating is a recognized green chemistry tool. google.com The efficiency of MAOS makes it highly suitable for the rapid synthesis of compound libraries for screening purposes and for optimizing reaction conditions. organic-chemistry.org A study on the synthesis of isoquinolines highlighted that optimal conditions for N-arylation were achieved using catalytic Cu₂O with a base in DMA solvent under microwave irradiation. organic-chemistry.org
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| Ullmann C-O Coupling (4-chloropyridine + phenol) | Microwave | Minutes | High | orgsyn.org |
| Conventional Ullmann C-O Coupling | Conventional Heating | Hours | Moderate | orgsyn.org |
| N-arylation of Isoquinolines | Microwave | Short | Optimized | organic-chemistry.org |
| A³ Coupling (Alkyne, Aldehyde, Amine) | Microwave | 5 min | Good to Excellent | organic-chemistry.org |
Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing, particularly for scalability, safety, and automation. This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and yield.
For the synthesis of heterocyclic compounds like pyridines, flow chemistry enables multi-step sequences to be performed in a "telescoped" manner, where the output from one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. This approach has been used to synthesize highly substituted pyrazoles and can be adapted for pyridine derivatives. For instance, a process for manufacturing Nevirapine, a pyridine-containing drug, was streamlined from a five-step batch process to a single continuous flow step, resulting in a yield increase from 58% to 92% and a projected 75% reduction in production costs. The synthesis of 4-nitropyridine (B72724) has also been successfully demonstrated in a flow reactor, highlighting the technology's applicability to pyridine chemistry. The integration of in-line analysis and purification further enhances the efficiency of flow systems.
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.
Catalysis: Using catalytic reagents like copper and palladium in small amounts is inherently greener than using stoichiometric reagents. Copper, in particular, is an attractive "green" metal due to its low cost and toxicity compared to palladium. youtube.com
Energy Efficiency: Microwave-assisted synthesis is recognized as a green chemistry tool because it can dramatically reduce reaction times and, consequently, energy consumption compared to conventional heating methods. google.com
Solvent Selection: The choice of solvent is critical. Modern synthetic methods strive to use more environmentally benign solvents. For example, some pyridine derivatives can be used in biphasic systems that allow for easy separation and recycling of the solvent, reducing waste.
Purification and Isolation Protocols for this compound
The successful synthesis of a target compound is contingent upon its effective purification and isolation from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. For substituted pyridines like this compound, chromatographic techniques are the methods of choice.
Column chromatography is a fundamental purification technique used for separating compounds on a preparative scale. For substituted pyridines, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is often employed. For basic compounds like aminopyridines, it can be beneficial to add a small amount of a basic modifier, such as triethylamine (B128534), to the eluent system to prevent peak tailing and improve resolution. orgsyn.org
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers higher resolution and speed than traditional column chromatography. For pyridine derivatives, which are often polar and basic, reversed-phase HPLC (RP-HPLC) is commonly used.
The development of a robust HPLC method involves optimizing several parameters:
Stationary Phase (Column): C18 columns are widely used, but for separating isomers or polar compounds, specialized columns can be more effective. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics (e.g., SCX/C18) can provide unique selectivity for aminophenol isomers and other polar compounds.
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typical. The pH of the buffer is a critical parameter for controlling the retention of ionizable compounds like aminopyridines. For basic compounds, using an acidic mobile phase (e.g., containing formic acid or sulfuric acid) can improve peak shape and retention.
Detection: UV detection is common for aromatic compounds like pyridines, with the wavelength set to a lambda max of the analyte for optimal sensitivity.
| Technique | Stationary Phase | Mobile Phase Example | Application Notes | Reference |
| Column Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate gradient | Addition of triethylamine can improve separation of basic pyridines. | |
| RP-HPLC | Amaze HD (Mixed-Mode) | Acetonitrile/Methanol with Formic Acid & Ammonium Formate | Effective for separating aminopyridine isomers (2-, 3-, and 4-aminopyridine) with good peak shape. | nih.gov |
| RP-HPLC | Primesep 100 (Mixed-Mode) | Acetonitrile/Water with Sulfuric Acid | Gradient method suitable for analyzing pyridine. | |
| RP-HPLC | C18 | Aqueous Phosphate Buffer (pH 4.85)/Methanol | Optimized for simultaneous determination of aminophenol isomers. |
Crystallization and Recrystallization Procedures
The purification of this compound, a crucial step to ensure the high purity of the final compound, often involves crystallization and recrystallization techniques. These methods are fundamental in removing impurities that may have been introduced during the synthetic process or are by-products of the reaction. The choice of solvent and the specific conditions of the crystallization process, such as temperature and cooling rate, are critical parameters that influence the yield and purity of the resulting crystalline solid.
While detailed, publicly available research findings specifically outlining the crystallization and recrystallization procedures for this compound are limited, general principles of crystallization for analogous aromatic amines and chloro-substituted pyridines can be applied. The process typically involves dissolving the crude product in a suitable solvent or a mixture of solvents at an elevated temperature to create a saturated solution. This is followed by a controlled cooling process, which allows the desired compound to selectively crystallize out of the solution, leaving impurities behind in the mother liquor.
The selection of an appropriate solvent system is paramount. An ideal solvent would exhibit high solubility for this compound at higher temperatures and low solubility at lower temperatures, thereby maximizing the recovery of the purified compound upon cooling. Additionally, the solvent should be chemically inert with respect to the compound and should be easily removable from the final product. Common solvents used for the crystallization of similar organic compounds include alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and hydrocarbons (e.g., hexane, toluene), or mixtures thereof.
The efficiency of the purification can be assessed by various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), which can quantify the purity of the crystalline product, and melting point analysis, where a sharp melting point range typically indicates a high degree of purity.
To provide a more concrete understanding, the following table outlines potential solvent systems and conditions that could be explored for the crystallization of this compound, based on general laboratory practices for similar compounds.
| Solvent System | Temperature Profile | Expected Outcome |
| Ethanol/Water | Dissolve in hot ethanol, add water dropwise until turbidity appears, then cool slowly. | Formation of well-defined crystals, potential for high purity. |
| Ethyl Acetate/Hexane | Dissolve in a minimum amount of hot ethyl acetate, add hexane until the solution becomes slightly cloudy, then allow to cool. | Good for removing non-polar impurities, may require careful optimization of solvent ratio. |
| Isopropanol (B130326) | Dissolve in hot isopropanol and allow to cool to room temperature, followed by further cooling in an ice bath. | A single solvent system that is often effective for a range of aromatic compounds. |
| Toluene (B28343) | Dissolve in hot toluene and cool slowly. | Suitable for compounds with moderate polarity, may require seeding to induce crystallization. |
It is important to note that the optimal conditions would need to be determined experimentally. This would involve small-scale trials with different solvents and cooling regimens to identify the most effective procedure for obtaining high-purity this compound in a good yield.
Chemical Reactivity and Derivatization Strategies of 6 Chloro 4 Phenoxypyridin 3 Amine
Reactivity of the Pyridine (B92270) Nucleus in 6-Chloro-4-phenoxypyridin-3-amine
The reactivity of the pyridine core in this compound is a balance of activating and deactivating influences from its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. youtube.comyoutube.com The substituents—amino, phenoxy, and chloro groups—further modulate this reactivity.
Electrophilic Substitution Pattern Analysis
Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. youtube.com The substituents on this compound have competing effects. The amino group at C3 is a powerful activating group and is ortho-, para-directing. The phenoxy group at C4 is also activating and ortho-, para-directing. Conversely, the chlorine atom at C6 is deactivating but ortho-, para-directing, while the pyridine nitrogen itself strongly deactivates the ring, particularly at the C2, C4, and C6 positions, and directs incoming electrophiles to the C3 and C5 positions. youtube.comlumenlearning.com
Given these influences:
The strong activating and directing effect of the C3-amino group would favor substitution at the C2 and C4 positions. However, the C4 position is already substituted.
The pyridine nitrogen directs meta, to C3 and C5. The C3 position is occupied.
The C4-phenoxy group directs ortho, to C3 and C5. The C3 position is occupied.
The C6-chloro group directs ortho, to C5.
Considering these factors, the C5 position is the most likely site for electrophilic attack, as it is activated by the C4-phenoxy group and directed by the C6-chloro group, while also being a meta position relative to the deactivating ring nitrogen. The C2 position is another possibility due to the strong ortho-directing effect of the amino group, but this position is sterically hindered and electronically deactivated by the adjacent ring nitrogen.
Nucleophilic Substitution Reactions at Pyridine Ring Positions
The pyridine ring's electron-deficient character makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like chlorine is present. youtube.comlibretexts.org In this compound, the chlorine atom at the C6 position is activated towards displacement by nucleophiles. This reactivity is a common feature in chloropyridines and other nitrogen-containing heterocycles. nih.govnih.gov
The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted and then restored upon the expulsion of the chloride ion. libretexts.org The presence of electron-withdrawing groups on the ring can stabilize the intermediate and accelerate the reaction. libretexts.org Amines are particularly effective nucleophiles in these reactions. youtube.com For instance, syntheses of related structures have been achieved by reacting chloropyridines with amines, sometimes requiring heat to proceed. youtube.comnih.gov
Table 1: Nucleophilic Aromatic Substitution (SNAr) on Related Chloro-Heterocycles
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 1-chloro-2,4-dinitrobenzene | Dimethylamine | N,N-dimethyl-2,4-dinitroaniline | libretexts.org |
| 2-chloropyridine | Amine | 2-aminopyridine derivative | youtube.com |
This table presents examples of SNAr reactions on related chloro-aromatic and heteroaromatic compounds to illustrate the general reactivity pattern.
Transformations Involving the Primary Amine Functionality
The primary amine at the C3 position is a key site for derivatization, readily undergoing reactions typical of aromatic amines.
Acylation Reactions (e.g., Amide Formation)
The primary amine of this compound can be readily acylated to form amides. This reaction typically involves treatment with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. Studies on the acetylation of aminopyridines show that 3-aminopyridine (B143674) derivatives react directly at the exocyclic amino nitrogen. publish.csiro.au This transformation is a common strategy in medicinal chemistry to modify the properties of a molecule. For example, related 3-aminopyridine structures have been converted to their corresponding amides. nih.gov The reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA) also proceeds via acylation of the amino group as a key step in the synthesis of azaindoles. chemrxiv.org
Table 2: Representative Acylation Reactions
| Reactant | Acylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Aminopyridine | Acetic anhydride | Acetone, 36°C, with triethylamine (B128534) | 3-Acetamidopyridine | publish.csiro.au |
| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | Not specified | N-(4-methylpyridin-3-yl)-2,2,2-trifluoroacetamide | chemrxiv.org |
This table provides examples of acylation on related 3-aminopyridine cores.
Alkylation Reactions
Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, along with potential quaternization of the pyridine ring nitrogen. google.commasterorganicchemistry.com More controlled methods, such as reductive amination, are often employed. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. google.com Another strategy involves a "hydrogen-borrowing" catalytic approach where an alcohol serves as the alkylating agent. nih.gov For 3-amino alcohols, a selective mono-N-alkylation can be achieved by forming a stable chelate with 9-BBN prior to alkylation. organic-chemistry.org
Table 3: General Strategies for N-Alkylation of Amines
| Strategy | Description | Typical Reagents | Reference |
|---|---|---|---|
| Reductive Amination | Reaction with an aldehyde/ketone followed by reduction of the intermediate imine. | Aldehyde/ketone, NaBH(OAc)₃ or H₂/Catalyst | google.com |
| Hydrogen-Borrowing | Catalytic reaction with an alcohol, which is temporarily oxidized to an aldehyde for reductive amination. | Alcohol, Metal Catalyst (e.g., Iridium, Ruthenium) | nih.gov |
This table outlines common methods for the N-alkylation of amines.
Sulfonylation Reactions
The primary amine can react with sulfonyl chlorides to yield sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated. The synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives illustrates this transformation on a similar pyridine core, demonstrating the feasibility of attaching aryl sulfonyl groups to the 3-amino position. nih.govnih.gov The general procedure involves reacting the aminopyridine with a substituted benzenesulfonyl chloride. nih.govnih.gov The preparation of the necessary sulfonyl chloride intermediates, such as pyridine-3-sulfonyl chloride, can be achieved from 3-aminopyridine itself via diazotization followed by a sulfonyl chlorination reaction. google.com
Table 4: Sulfonylation of Related Aminopyridine Scaffolds
| Amine Component | Sulfonyl Chloride | Product | Reference |
|---|---|---|---|
| 6-Phenoxypyridin-3-amine derivative | Benzenesulfonamide derivative | N-(6-phenoxypyridin-3-yl)benzenesulfonamide derivative | nih.govnih.gov |
This table showcases examples of sulfonamide formation from related aminopyridines.
Condensation Reactions Leading to Schiff Bases
The primary amino group at the C3 position of this compound serves as a key site for condensation reactions, most notably with aldehydes and ketones to form Schiff bases (or imines). This reaction typically proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by acid. The resulting imine products are valuable intermediates in organic synthesis and are themselves a class of compounds with significant applications.
The general reaction involves refluxing the parent amine with a suitable aldehyde or ketone in a solvent like ethanol (B145695) or methanol, sometimes with a catalytic amount of acetic acid. researchgate.net The formation of the imine C=N double bond can be confirmed spectroscopically by the disappearance of the aldehydic proton signal in ¹H NMR spectra. researchgate.net This methodology has been successfully applied to synthesize a wide array of Schiff bases from various substituted anilines and aldehydes. researchgate.netnih.gov
Table 1: Potential Aldehyde and Ketone Reactants for Schiff Base Formation
| Carbonyl Compound | IUPAC Name | Potential Product Structure |
| Benzaldehyde | Benzaldehyde | N-(6-chloro-4-phenoxypyridin-3-yl)-1-phenylmethanimine |
| 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | N-(6-chloro-4-phenoxypyridin-3-yl)-1-(4-nitrophenyl)methanimine |
| Salicylaldehyde | 2-Hydroxybenzaldehyde | 2-(((6-chloro-4-phenoxypyridin-3-yl)imino)methyl)phenol |
| Acetophenone | 1-Phenylethan-1-one | N-(1-(6-chloro-4-phenoxypyridin-3-yl)ethylidene)aniline |
| Cyclohexanone | Cyclohexanone | N-(cyclohexylidene)-6-chloro-4-phenoxypyridin-3-amine |
Formation of Urea (B33335) and Thiourea (B124793) Derivatives
The nucleophilic character of the 3-amino group readily allows for the synthesis of urea and thiourea derivatives. These functional groups are prevalent in medicinal chemistry and materials science. The most common synthetic route involves the reaction of the primary amine with an isocyanate or isothiocyanate, respectively. This addition reaction is typically efficient and proceeds under mild conditions to yield the corresponding N,N'-disubstituted urea or thiourea.
In a typical procedure, this compound would be dissolved in a suitable aprotic solvent, and a stoichiometric amount of the desired isocyanate or isothiocyanate is added. The reaction often proceeds at room temperature or with gentle heating to completion. This approach has been used to synthesize a variety of urea and thiourea derivatives from structurally similar heterocyclic amines. nih.govresearchgate.net Alternative methods can utilize safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547) to first generate an activated carbamoyl (B1232498) intermediate from the amine, which then reacts with another amine. nih.gov
Table 2: Representative Reagents for Urea and Thiourea Synthesis
| Reagent | Reagent Class | Product Type |
| Phenyl isocyanate | Isocyanate | Urea |
| Ethyl isocyanate | Isocyanate | Urea |
| 4-Chlorophenyl isothiocyanate | Isothiocyanate | Thiourea |
| Allyl isothiocyanate | Isothiocyanate | Thiourea |
Modifications and Functionalization of the Phenoxy Moiety
The phenoxy group presents additional opportunities for structural modification, although these transformations can be more challenging than those involving the amino group.
Ligand Exchange Strategies for the Phenoxy Group
Replacing the phenoxy group involves the cleavage of a stable aryl ether bond. Such reactions are generally difficult and require harsh conditions. Treatment with strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃) at elevated temperatures are standard methods for cleaving aryl ethers. This would convert the phenoxy group into a hydroxyl group, yielding 3-amino-6-chloropyridin-4-ol, a key intermediate for introducing other functionalities.
Alternatively, nucleophilic aromatic substitution (SNAr) could potentially replace the phenoxy group with another nucleophile (e.g., an alkoxide or amine). However, the phenoxy group is a poor leaving group. Such a reaction would likely require either activation of the pyridine ring by additional strong electron-withdrawing groups or transition-metal-catalyzed cross-coupling methodologies.
Chemo- and Regioselective Functionalization Studies of this compound
The presence of multiple reactive sites on this compound—the 3-amino group, the electron-deficient pyridine ring, and the electron-rich phenoxy ring—makes chemoselectivity a critical consideration in its functionalization.
Chemoselectivity : The 3-amino group is the most nucleophilic site and will preferentially react with electrophiles like acyl chlorides, isocyanates, and aldehydes under neutral or mildly basic conditions. In contrast, electrophilic substitution on the aromatic rings (EAS on the phenoxy ring or potential reactions on the pyridine ring) requires strongly acidic conditions. This difference in reactivity allows for selective functionalization of the amino group without affecting the aromatic rings.
Regioselectivity : When considering electrophilic attack on the aromatic systems, the sites of highest electron density are the ortho positions of the phenoxy ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the ring nitrogen and the chloro substituent. Nucleophilic aromatic substitution on the pyridine ring is a more plausible pathway, with potential attack at the C2 or C6 positions, the latter leading to displacement of the chloro substituent. Such a reaction, however, requires a potent nucleophile and often high temperatures. Studies on related 3-halo-4-aminopyridines have shown that intramolecular nucleophilic aromatic substitution can occur, highlighting the reactivity of the halogenated pyridine system. nih.gov
By carefully choosing reagents and reaction conditions, it is possible to selectively target a specific functional group or position on the this compound scaffold, enabling the rational design and synthesis of complex derivatives.
Advanced Spectroscopic and Structural Elucidation of 6 Chloro 4 Phenoxypyridin 3 Amine and Its Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by creating ions from macromolecules and analyzing their mass-to-charge ratio (m/z). For 6-Chloro-4-phenoxypyridin-3-amine, ESI-MS would be employed to confirm its molecular mass and provide insights into its fragmentation patterns, which is crucial for structural confirmation.
In a typical ESI-MS experiment, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound (C₁₁H₉ClN₂O), the expected molecular weight is approximately 220.66 g/mol . In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺, with an expected m/z value of approximately 221.67. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+H+2]⁺ peak at m/z 223.67 having an intensity of about one-third of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Tandem mass spectrometry (MS/MS) experiments would further elucidate the structure by inducing fragmentation of the parent ion. Expected fragmentation pathways for the [M+H]⁺ ion of this compound could involve the cleavage of the ether bond, loss of the chloro substituent, or fragmentation of the pyridine (B92270) ring. The resulting fragment ions would provide definitive structural information.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | ~221.67 | Protonated molecule with ³⁵Cl |
| [M+H+2]⁺ | ~223.67 | Protonated molecule with ³⁷Cl |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, ether, aromatic, and chloro-substituted pyridine functionalities.
Key expected vibrational frequencies include the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and phenyl rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the aryl ether C-O-C asymmetric stretching is anticipated around 1200-1250 cm⁻¹. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amine (N-H) | 3300-3500 | Stretching |
| Aromatic (C-H) | >3000 | Stretching |
| Aromatic (C=C, C=N) | 1400-1600 | Stretching |
| Aryl Ether (C-O-C) | 1200-1250 | Asymmetric Stretching |
| Chloroalkane (C-Cl) | 600-800 | Stretching |
X-ray Crystallography for Solid-State Molecular Architecture Determination
The crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the precise molecular geometry. Key structural parameters that would be determined include the planarity of the pyridine and phenyl rings, the dihedral angle between these two rings, and the bond lengths and angles associated with the chloro, amino, and phenoxy substituents. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic rings, which govern the solid-state architecture.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Z | 4 |
Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis.
Utilization of Combined Spectroscopic Data for Comprehensive Structural Assignment
A comprehensive and unambiguous structural assignment of this compound and its derivatives relies on the synergistic use of multiple spectroscopic techniques. While each method provides valuable information, their combined interpretation offers a complete picture of the molecule's identity and structure.
ESI-MS confirms the molecular weight and elemental composition, providing the foundational molecular formula. IR spectroscopy then identifies the key functional groups present, confirming the presence of the amine, ether, and aromatic moieties. Finally, X-ray crystallography provides the ultimate proof of structure by detailing the precise spatial arrangement of atoms, bond lengths, and bond angles. For derivatives of this compound, comparison of their spectroscopic data with that of the parent compound would allow for the precise determination of the location and nature of any modifications. This integrated analytical approach is the cornerstone of modern chemical characterization.
Computational and Theoretical Chemistry Investigations of 6 Chloro 4 Phenoxypyridin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its physical and chemical properties. For 6-Chloro-4-phenoxypyridin-3-amine, these calculations can predict its reactivity, stability, and spectroscopic signatures.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on this compound would focus on the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
A hypothetical DFT analysis would likely reveal the localization of the HOMO and LUMO. The HOMO is expected to be distributed over the electron-rich phenoxy and amine groups, as well as the pyridine (B92270) ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would likely be centered on the electron-deficient regions of the pyridine ring, influenced by the electron-withdrawing chlorine atom, suggesting these areas are susceptible to nucleophilic attack.
The charge distribution across the molecule, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. This information is critical for understanding intermolecular interactions and predicting the molecule's behavior in different chemical environments.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is hypothetical and serves as an illustration of typical values obtained from DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Shielding Constants)
Quantum chemical calculations can accurately predict various spectroscopic parameters. For this compound, the theoretical calculation of Nuclear Magnetic Resonance (NMR) shielding constants is of particular interest. By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one can compute the theoretical ¹H and ¹³C NMR chemical shifts.
These predicted spectra can be invaluable for the structural confirmation of the synthesized compound by comparing the theoretical data with experimental NMR spectra. Discrepancies between the calculated and experimental shifts can also provide insights into solvent effects or conformational changes in solution.
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-2 | 8.15 | 8.12 |
| H-5 | 6.90 | 6.88 |
| Phenoxy H | 7.10 - 7.40 | 7.08 - 7.35 |
| NH₂ | 4.50 | 4.45 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscape Analysis
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of this compound.
By simulating the motion of the atoms of the molecule over time, MD simulations can identify the most stable, low-energy conformations. A key aspect to investigate for this molecule would be the rotational barrier around the C-O bond of the phenoxy group and the C-N bond of the amine group. The simulations would reveal the preferred orientations of the phenoxy ring relative to the pyridine ring and how intermolecular interactions, such as hydrogen bonding with solvent molecules, might influence the conformational preferences. This understanding is crucial for predicting how the molecule might interact with a biological target.
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to study various potential reactions, such as nucleophilic aromatic substitution at the chloro position or electrophilic substitution on the pyridine or phenoxy rings.
By calculating the potential energy surface for a proposed reaction pathway, computational chemists can identify transition states and intermediates, and determine the activation energies. This information helps in understanding the feasibility of a reaction and predicting the major products. For instance, a computational study could compare the activation barriers for the displacement of the chlorine atom by different nucleophiles, providing valuable information for synthetic chemists.
In Silico Modeling for Chemical Space Exploration
In silico modeling plays a vital role in modern drug discovery and materials science by allowing for the virtual screening and design of new molecules. Starting from the core structure of this compound, computational tools can be used to explore a vast chemical space of related derivatives.
By systematically modifying the substituents on the pyridine and phenoxy rings, it is possible to generate a virtual library of analogous compounds. Subsequently, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these molecules with their predicted biological activity or other properties of interest. This approach enables the rational design of new compounds with improved characteristics, such as enhanced binding affinity to a specific protein target or optimized physicochemical properties for better bioavailability.
Broader Academic Applications in Organic Synthesis
Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Systems
The structural features of 6-Chloro-4-phenoxypyridin-3-amine make it an ideal precursor for the synthesis of various fused heterocyclic systems. The presence of the amino group and the chlorine atom ortho to the ring nitrogen allows for a range of cyclization reactions, leading to the formation of pyridopyrimidines, pyridopyrazines, and other related scaffolds of significant interest in medicinal chemistry and materials science.
For instance, the vicinal amino and chloro substituents can readily undergo condensation reactions with various dielectrophiles. Reaction with α,β-unsaturated ketones or esters can proceed via an initial Michael addition of the amino group, followed by an intramolecular nucleophilic aromatic substitution of the chloride to furnish dihydropyridopyrimidinone cores. Similarly, condensation with α-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridopyrazines.
The phenoxy group at the 4-position, while relatively stable, can also be a site for further functionalization or can influence the electronic properties and reactivity of the pyridine (B92270) ring, thereby guiding the regioselectivity of synthetic transformations. This substituent can be crucial in modulating the biological activity of the final products, as seen in various kinase inhibitors where an appropriately substituted phenoxy group is key for binding to the target protein. For example, related pyrimidine (B1678525) derivatives have been explored as dual EGFR/ErbB-2 kinase inhibitors, where the nature of the substituent on the phenoxy ring plays a critical role in their inhibitory activity. nih.gov
Below is a representative table of potential heterocyclic systems that could be synthesized from this compound based on its functional group array.
| Starting Material | Reagent | Resulting Heterocyclic System |
| This compound | α,β-Unsaturated Ester | Dihydropyridopyrimidinone |
| This compound | 1,2-Diketone | Pyridopyrazine |
| This compound | Phosgene (B1210022) or equivalent | Pyridopyrimidinone |
| This compound | Formic Acid | Purine analogue precursor |
Development of Novel Synthetic Methodologies Utilizing the this compound Scaffold
The reactivity of the this compound scaffold lends itself to the development of novel synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The chloro substituent is a prime handle for reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at this position.
The development of efficient palladium-catalyzed C-N and C-C bond-forming reactions using this scaffold can lead to libraries of novel compounds with diverse functionalities. For example, Buchwald-Hartwig amination could be employed to displace the chloro group with a range of primary and secondary amines, including those bearing complex functionalities. This approach is instrumental in creating derivatives with potential biological activities.
Furthermore, the pyridine ring itself can be a substrate for C-H activation/functionalization reactions. mdpi.com While the chlorine atom typically directs reactivity, methodologies could be developed to selectively functionalize other positions on the pyridine ring, offering alternative pathways to novel analogues. Microwave-assisted synthesis is another area where this scaffold could be utilized to accelerate reaction times and improve yields for various transformations. researchgate.netepa.gov
The following table illustrates potential cross-coupling reactions that could be developed using the this compound scaffold.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 6-Aryl-4-phenoxypyridin-3-amine |
| Buchwald-Hartwig Amination | Secondary amine | Pd₂(dba)₃ / Ligand / Base | 6-(Dialkylamino)-4-phenoxypyridin-3-amine |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 6-Alkynyl-4-phenoxypyridin-3-amine |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | 6-Alkenyl-4-phenoxypyridin-3-amine |
Strategies for Designing and Synthesizing Analogues for Fundamental Structure-Reactivity Relationship Studies
The this compound framework is an excellent platform for conducting fundamental structure-reactivity relationship (SAR) studies. By systematically modifying the substituents on the pyridine ring and the phenoxy group, researchers can gain insights into how electronic and steric factors influence the reactivity of the molecule.
Strategies for Analogue Design and Synthesis:
Variation of the Phenoxy Substituent: A library of analogues can be synthesized by starting with the corresponding substituted phenols in the initial synthesis of the scaffold. This would allow for the investigation of the electronic effects (electron-donating vs. electron-withdrawing groups) of the phenoxy moiety on the reactivity of the chloro and amino groups.
Replacement of the Chloro Group: As mentioned, the chloro group can be replaced via cross-coupling reactions. The resulting analogues with different substituents at the 6-position would be invaluable for SAR studies.
Introduction of Substituents on the Pyridine Ring: While more synthetically challenging, the introduction of additional substituents on the pyridine core would provide a deeper understanding of the structure-reactivity landscape.
Quantitative Structure-Activity Relationship (QSAR) studies on these analogues can provide predictive models for their reactivity or potential biological activity. researchgate.netnih.gov For example, a Hammett analysis could be performed by correlating the reaction rates of a particular transformation with the Hammett parameters of the substituents on the phenoxy ring.
The following table outlines a potential matrix for the systematic synthesis of analogues for SAR studies.
| Variable Position | Example Substituents | Property to be Studied |
| Phenoxy group (para-position) | -OCH₃, -CH₃, -H, -Cl, -NO₂ | Electronic effect on the reactivity of the chloro and amino groups |
| 6-position (replacing Cl) | -CH₃, -Ph, -NH₂, -C≡CH | Steric and electronic effects on cyclization reactions |
| 3-Amino group | -NHCOCH₃, -N(CH₃)₂ | Influence of the amino group's nucleophilicity and steric bulk |
Application as a Model Substrate in Mechanistic Organic Chemistry Research
The defined and reactive nature of this compound makes it a valuable model substrate for investigating the mechanisms of various organic reactions. The presence of multiple reactive sites allows for the study of reaction selectivity and the elucidation of complex reaction pathways.
Mechanistic Studies Employing this compound:
Competition Experiments: By subjecting the molecule to conditions where multiple reaction pathways are possible (e.g., intramolecular cyclization vs. intermolecular coupling), the factors governing the selectivity of a reaction can be determined.
Kinetic Studies: The rate of reactions, such as the displacement of the chlorine atom, can be monitored under various conditions to determine reaction orders, activation parameters, and the influence of catalysts and reaction conditions.
Isotope Labeling Studies: The use of isotopically labeled analogues (e.g., with ¹³C or ¹⁵N) can help to trace the fate of atoms during a reaction, providing definitive evidence for proposed mechanisms. For example, a ¹⁵N-labeled amino group could be used to follow the pathway of cyclization reactions.
Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, calculate the energies of transition states and intermediates, and rationalize the observed reactivity and selectivity. researchgate.net Such studies can provide a theoretical framework to complement experimental findings.
The combination of these experimental and computational approaches, using this compound as a model substrate, can lead to a deeper understanding of fundamental principles in organic chemistry, such as the mechanisms of nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and heterocyclic ring-forming reactions.
Q & A
Q. What are the common synthetic routes for preparing 6-Chloro-4-phenoxypyridin-3-amine, and how do reaction conditions influence yield?
A typical synthesis involves coupling a pyridine precursor with a phenoxy group. For example, Buchwald-Hartwig amination can introduce the amine group at the 3-position of the pyridine ring, while nucleophilic aromatic substitution (SNAr) may attach the phenoxy group at the 4-position . Key variables include catalyst choice (e.g., Pd(OAc)₂ with Xantphos ligand), temperature (80–120°C), and solvent polarity (DMSO or DMF). Yields are sensitive to steric hindrance and electron-withdrawing effects from the chloro substituent, often requiring optimized ligand-to-metal ratios .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ ~5.0 ppm, broad if free; shifted if hydrogen-bonded).
- ¹³C NMR : Distinct signals for the pyridine carbons (C-3 amine: δ 150–160 ppm; C-4 phenoxy: δ 120–130 ppm) .
Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 235.05 for C₁₁H₁₀ClN₂O). Purity is validated via HPLC with UV detection at 254 nm .
Q. How does the chloro substituent at the 6-position affect the compound’s reactivity in further functionalization?
The electron-withdrawing chloro group activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions but deactivates electrophilic attacks. For instance, Suzuki-Miyaura cross-coupling at the 2-position requires careful control of base (e.g., K₂CO₃) and boronic acid stoichiometry to avoid side reactions .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties and reaction pathways of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps (~4.5 eV) and charge distribution, explaining regioselectivity in reactions. Solvent effects are modeled using the Polarizable Continuum Model (PCM), while transition-state analysis (TSA) identifies energy barriers for amination or coupling steps . For accurate thermochemical data (e.g., bond dissociation energies), exact exchange terms in DFT functionals are critical .
Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?
Discrepancies in reported yields (e.g., 22% vs. 65%) often stem from ligand-metal coordination dynamics or trace moisture. Systematic studies should:
Q. What strategies improve regioselectivity when introducing substituents to the pyridine core?
- Directed ortho-metalation : Use a directing group (e.g., –NH₂) to position catalysts for C–H activation at the 2-position .
- Protecting groups : Temporarily block the amine (e.g., as a tert-butyl carbamate) to direct electrophiles to the 4-phenoxy site .
- Steric control : Bulky ligands (e.g., DavePhos) favor coupling at less hindered positions .
Q. How does hydrogen bonding between the amine and phenoxy groups influence crystallography data?
Single-crystal X-ray diffraction reveals intramolecular H-bonding (N–H⋯O), shortening the N–O distance (~2.8 Å) and planarizing the pyridine ring. This interaction stabilizes the solid-state structure, affecting solubility and melting point (mp ~180–185°C) .
Q. Methodological Notes
- Synthesis Optimization : Prioritize Pd-catalyzed methods for scalability; screen ligands (e.g., Xantphos, BINAP) to balance cost and efficiency .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .
- Contradiction Mitigation : Replicate literature protocols with strict inert-atmosphere control (glovebox) to isolate moisture-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
